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Compound of Interest

Compound Name: 1-(3-Methoxybenzyl)azetidine

Cat. No.: B15332917

Get Quote

Executive Summary
N-Benzyl azetidine (1-benzylazetidine) represents a "privileged scaffold" in modern medicinal

chemistry. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the

azetidine ring introduces significant ring strain (~25.4 kcal/mol) and distinct geometric

constraints that alter the metabolic stability and basicity of the nitrogen center. This guide

provides a rigorous analysis of its physicochemical properties, structural dynamics, and

synthesis, designed for researchers optimizing lead compounds.

Part 1: Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for

1-benzylazetidine (CAS: 7730-39-4).

Table 1: Core Physical Constants

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15332917#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15332917?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Range Context & Implications

Molecular Formula C₁₀H₁₃N MW: 147.22 g/mol

Physical State Colorless to pale yellow liquid

Oxidizes slowly upon air

exposure; store under inert

gas.

Boiling Point ~85–90 °C @ 10 mmHg

High volatility under vacuum.

Approx. 205–210 °C at 760

mmHg (extrapolated).

Density 0.96 ± 0.02 g/mL

Slightly denser than

unsubstituted azetidine (0.85

g/mL) due to the benzyl motif.

pKa (Conjugate Acid) 9.1 – 9.6

Lower than azetidine (~11.3)

and pyrrolidine (~11.3) due to

the inductive effect of the

benzyl group and s-character

of the ring nitrogen.

LogP (Octanol/Water) 1.9 – 2.1

Moderate lipophilicity; crosses

blood-brain barrier (BBB)

effectively.

Refractive Index (

)
1.5250

Typical for benzylated amines;

useful for purity checks during

distillation.

Ring Strain Energy ~25–26 kcal/mol

Drives reactivity; susceptible to

ring-opening under strong

acidic nucleophilic conditions.

Part 2: Structural & Conformational Dynamics
Understanding the 3D geometry of N-benzyl azetidine is critical for docking studies and binding

affinity prediction.

Ring Puckering (The "Butterfly" Effect)
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Unlike the rigid cyclopropane ring, the azetidine ring is not planar. It exists in a dynamic

equilibrium between two puckered conformations to relieve torsional strain (eclipsing

interactions).

Puckering Angle: Approximately 30–35°.

Barrier to Inversion: Low (~1.3 kcal/mol), allowing rapid interconversion at room temperature.

Nitrogen Inversion
The nitrogen atom undergoes pyramidal inversion. In N-benzyl azetidine, the bulky benzyl

group prefers the equatorial position to minimize 1,3-diaxial-like steric repulsions with the ring

protons, although the energy difference is subtle compared to six-membered rings.

Diagram 1: Conformational Equilibrium
The following diagram illustrates the relationship between the planar transition state and the

puckered energy minima.

Conformational Energy Landscape

Puckered Conformer A
(Benzyl Equatorial)

Planar Transition State
(High Torsional Strain)

 Ring Flattening
(~1.3 kcal/mol) Puckered Conformer B

(Benzyl Axial)
 Inversion

Fig 1. Dynamic equilibrium of the azetidine ring. The equatorial conformer is thermodynamically favored.

Click to download full resolution via product page

Part 3: Synthesis & Purification Protocol
The most robust route for synthesizing N-benzyl azetidine utilizes the cyclization of 1,3-

dihalopropanes with benzylamine. This method avoids the use of unstable azetidine free base.

Reaction Mechanism
The reaction proceeds via a double nucleophilic substitution (
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).

First Alkylation: Benzylamine attacks 1,3-dibromopropane to form the linear secondary

amine intermediate.

Cyclization: The secondary amine performs an intramolecular attack on the remaining

terminal bromide to close the ring.

Diagram 2: Synthesis Workflow
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Benzylamine (1.0 eq)
+ 1,3-Dibromopropane (1.1 eq)

Conditions:
K2CO3 (2.5 eq) or NaOH

Solvent: Toluene or Acetonitrile
Reflux, 12-16h

Intermediate:
N-(3-bromopropyl)benzylamine

 Step 1: Alkylation

Crude N-Benzyl Azetidine

 Step 2: Cyclization

Purification:
Vacuum Distillation

(85-90°C @ 10 mmHg)

Fig 2. One-pot cyclization protocol for N-benzyl azetidine synthesis.

Click to download full resolution via product page

Detailed Experimental Protocol
Safety Note: 1,3-Dibromopropane is toxic and an irritant. Perform all operations in a fume hood.
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Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve

Benzylamine (10.7 g, 100 mmol) in Acetonitrile (150 mL).

Base Addition: Add anhydrous Potassium Carbonate (

) (34.5 g, 250 mmol).

Reagent Addition: Add 1,3-Dibromopropane (22.2 g, 110 mmol) dropwise over 30 minutes

while stirring.

Reaction: Heat the mixture to reflux (approx. 82 °C) for 16 hours. Monitor by TLC (SiO₂, 10%

MeOH/DCM) or LC-MS.

Workup:

Cool to room temperature and filter off inorganic salts.

Concentrate the filtrate under reduced pressure.[1]

Dissolve the residue in Diethyl Ether (100 mL) and wash with water (2 x 50 mL) to remove

residual salts/polar impurities.

Dry organic layer over

and concentrate.

Purification: Distill the resulting yellow oil under vacuum. Collect the fraction boiling at 85–90

°C / 10 mmHg.

Yield: Typical isolated yield is 65–75%.

Part 4: Spectroscopic Identification
Self-validation of the synthesized compound is achieved via NMR. The azetidine ring protons

show distinct chemical shifts compared to acyclic analogs.
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Nucleus
Chemical Shift (

, ppm)
Multiplicity Assignment

¹H NMR (CDCl₃) 7.20 – 7.40 Multiplet (5H) Aromatic (Phenyl)

3.62 Singlet (2H)
Benzylic (

)

3.25
Triplet (

Hz, 4H)

Ring

-protons (

)

2.10
Quintet (

Hz, 2H)

Ring

-protons (

)

¹³C NMR (CDCl₃)
138.5, 129.0, 128.3,

127.0
- Aromatic Carbons

63.8 - Benzylic Carbon

55.2 -

Ring

-carbons (

)

17.8 -

Ring

-carbon (

)

Note: The signal at 17.8 ppm in ¹³C NMR is diagnostic for the strained 4-membered ring;

acyclic propyl amines typically resonate at significantly different frequencies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15332917/docs#basic-physical-properties-of-n-
benzyl-azetidines-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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